molecular formula C7H8BFN2O3 B14801361 (4-Fluoro-3-(hydrazinecarbonyl)phenyl)boronic acid CAS No. 874219-61-1

(4-Fluoro-3-(hydrazinecarbonyl)phenyl)boronic acid

Cat. No.: B14801361
CAS No.: 874219-61-1
M. Wt: 197.96 g/mol
InChI Key: GLDUSEBWZUQBQV-UHFFFAOYSA-N
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Description

Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) is a chemical compound with a unique structure that combines a benzoic acid core with boron, fluorine, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: It may be used in the production of advanced materials, such as polymers or catalysts, due to its unique functional groups.

Mechanism of Action

The mechanism of action of Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boron and fluorine groups can enhance binding affinity and specificity, while the hydrazide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-borono-benzoic acid and 2-fluoro-benzoic acid share structural similarities but lack the hydrazide group.

    Hydrazides: Compounds such as isonicotinic acid hydrazide (isoniazid) are similar in having the hydrazide functional group but differ in the rest of the structure.

Uniqueness

Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) is unique due to the combination of boron, fluorine, and hydrazide groups on a benzoic acid core. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

874219-61-1

Molecular Formula

C7H8BFN2O3

Molecular Weight

197.96 g/mol

IUPAC Name

[4-fluoro-3-(hydrazinecarbonyl)phenyl]boronic acid

InChI

InChI=1S/C7H8BFN2O3/c9-6-2-1-4(8(13)14)3-5(6)7(12)11-10/h1-3,13-14H,10H2,(H,11,12)

InChI Key

GLDUSEBWZUQBQV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NN)(O)O

Origin of Product

United States

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